molecular formula C20H29N7O2 B11026424 6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

Cat. No.: B11026424
M. Wt: 399.5 g/mol
InChI Key: RZXJODNMNFHSRV-UHFFFAOYSA-N
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Description

6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a triazine ring, and a morpholine moiety. It has been studied for its potential herbicidal activity and other biological effects .

Preparation Methods

The synthesis of 6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves multiple steps, including the formation of the quinazoline core, the triazine ring, and the attachment of the morpholine group. The synthetic route typically involves the following steps:

    Formation of the Quinazoline Core: This step involves the reaction of appropriate starting materials to form the quinazoline ring.

    Formation of the Triazine Ring: The triazine ring is formed through a series of reactions involving the appropriate precursors.

    Attachment of the Morpholine Group: The morpholine group is attached to the triazine ring through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets. For example, its herbicidal activity is attributed to its ability to bind to the QB binding site of the D1 protein in photosystem-II, thereby blocking electron transfer in photosynthesis. This leads to the inhibition of photosynthesis and ultimately the death of the weed .

Comparison with Similar Compounds

6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can be compared with other similar compounds, such as:

    Isoproturon: A well-known herbicide that also targets the photosystem-II D1 protein.

    Terbutryn: Another herbicide that inhibits photosynthesis.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Properties

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C20H29N7O2/c1-3-29-16-4-5-18-17(12-16)15(2)23-20(24-18)25-19-21-13-27(14-22-19)7-6-26-8-10-28-11-9-26/h4-5,12H,3,6-11,13-14H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

RZXJODNMNFHSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C

Origin of Product

United States

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